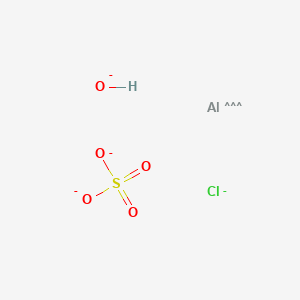
D-Cysteine, N-methyl-
Vue d'ensemble
Description
“D-Cysteine, N-methyl-” is a derivative of the amino acid cysteine . Cysteine is a semiessential proteinogenic amino acid with the formula HOOC−CH(−NH2)−CH2−SH . The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . Both D and L-cysteine are found in nature . D-Cysteine, N-methyl- is also known as Cysteine methyl ester . It is the organic compound with the formula HSCH2CH(NH2)CO2CH3 . It is used as a commercial drug with mucolytic activity .
Applications De Recherche Scientifique
Neurotoxicity and Neurological Disease Research
D-Cysteine and its metabolites have been studied for their effects on human neuronal cell lines, particularly in relation to neurological diseases like Alzheimer's and Parkinson's. Elevated levels of cysteine and its metabolites can induce cell-type specific toxic responses in various brain cell lines, which may contribute to neurodegeneration observed in such diseases (Parsons, Waring, Ramsden, & Williams, 1998).
Epigenetics and Gene Regulation
D-Cysteine plays a role in DNA methylation, an essential process in gene regulation. Research has shown that certain enzymes, like DNMT3L, interact with histone H3, and this interaction is affected by the methylation of lysine, which involves cysteine (Ooi et al., 2007).
Bioimaging Applications
Cysteine-modified nanoparticles, like rare-earth doped upconversion nanoparticles, have been developed for bioimaging applications. These modifications improve water-solubility and biocompatibility, making them suitable for in vitro and in vivo imaging (Wei et al., 2014).
Fertilization and Embryo Development
Cysteine analogs with a free thiol group, including D-Cysteine, have been shown to promote fertilization by reducing disulfide bonds in the zona pellucida of mice, without adversely affecting embryo development (Takeo et al., 2015).
Cellular Metabolism and Carcinogenesis
Studies on the methylation of nuclear proteins by various agents have identified cysteine as a target amino acid. This research provides insights into the molecular mechanisms underlying carcinogenesis and the role of sulfur-containing amino acids in cellular metabolism (Boffa & Bolognesi, 1985).
Neurodegenerative Disease Research
L-Cysteine, closely related to D-Cysteine, has been found to be a bicarbonate-sensitive excitotoxin, implicating its role in neurodegenerative diseases affecting the central nervous system (Olney, Zorumski, Price, & Labruyere, 1990).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOXRTYGGLORL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428228 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cysteine, N-methyl- | |
CAS RN |
95244-61-4 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)


